molecular formula C15H18O6 B181623 Triethyl benzene-1,3,5-tricarboxylate CAS No. 4105-92-4

Triethyl benzene-1,3,5-tricarboxylate

Cat. No.: B181623
CAS No.: 4105-92-4
M. Wt: 294.3 g/mol
InChI Key: KXGOWZRHSOJOLF-UHFFFAOYSA-N
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Description

Triethyl benzene-1,3,5-tricarboxylate is an organic compound with the molecular formula C15H18O6. . This compound is a derivative of benzene-1,3,5-tricarboxylic acid, where the carboxyl groups are esterified with ethyl groups. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl benzene-1,3,5-tricarboxylate can be synthesized through the esterification of benzene-1,3,5-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture at elevated temperatures to achieve complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Triethyl benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of triethyl benzene-1,3,5-tricarboxylate involves its ability to undergo esterification and hydrolysis reactions. These reactions allow it to interact with various molecular targets and pathways, making it useful in the synthesis of complex molecules and materials. The ester groups can be hydrolyzed to release the carboxylic acid, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl benzene-1,3,5-tricarboxylate is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ethyl ester groups provide different solubility and reactivity characteristics, making it suitable for specific applications in synthesis and material science .

Properties

IUPAC Name

triethyl benzene-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-4-19-13(16)10-7-11(14(17)20-5-2)9-12(8-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGOWZRHSOJOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280588
Record name Triethyl benzene-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4105-92-4
Record name Triethyl trimesate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl benzene-1,3,5-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What are the structural characteristics of Triethyl benzene-1,3,5-tricarboxylate and how was its structure determined?

A1: this compound (C15H18O6) is a non-chiral molecule. [] While it was first synthesized in 1868, its full low-temperature structure was determined relatively recently using single-crystal X-ray diffraction. This analysis revealed that the compound crystallizes in the chiral space group P65 (or P61). []

Q2: Can this compound be produced through catalytic reactions, and if so, what type of catalyst and reaction conditions are employed?

A2: Yes, this compound can be generated through the catalytic cyclotrimerization of ethyl propiolate. [] This reaction utilizes a dinuclear xanthene-bridged bis(iminopyridine) di-nickel complex (Ni2(L)(DPA)) as the catalyst. [] Research indicates that a catalyst loading of 5 mol% leads to the complete conversion of ethyl propiolate to benzene products, with this compound being a major product alongside Triethyl benzene-1,2,4-tricarboxylate. [] This reaction proceeds efficiently at room temperature. []

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